molecular formula C16H37N3 B1627751 N,N-Bis(3-aminopropyl)decylamine CAS No. 85938-54-1

N,N-Bis(3-aminopropyl)decylamine

Cat. No.: B1627751
CAS No.: 85938-54-1
M. Wt: 271.49 g/mol
InChI Key: HKEBWESLPJXKAA-UHFFFAOYSA-N
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Description

N,N-Bis(3-aminopropyl)decylamine is an organic compound with the molecular formula C16H37N3. It is a diamine with two amino groups attached to a decyl chain via propyl linkers. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(3-aminopropyl)decylamine typically involves the reaction of decylamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of a solvent such as ethanol or isopropanol and a metal catalyst like Raney nickel or cobalt. The hydrogenation step is crucial to convert the nitrile groups to amino groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-aminopropyl)decylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(3-aminopropyl)decylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(3-aminopropyl)decylamine involves its interaction with cellular components. In biological systems, it can affect mitochondrial functions by altering enzyme activities and inducing oxidative stress. The compound targets enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, leading to changes in cellular metabolism and morphology .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(3-aminopropyl)dodecylamine
  • N,N-Bis(3-aminopropyl)octylamine

Comparison

N,N-Bis(3-aminopropyl)decylamine is unique due to its specific chain length and the presence of two amino groups. Compared to its analogs with shorter or longer alkyl chains, it exhibits distinct physicochemical properties and biological activities. For instance, N,N-Bis(3-aminopropyl)dodecylamine has been shown to have different effects on mitochondrial morphology and enzyme activities .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-decylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-14-19(15-10-12-17)16-11-13-18/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEBWESLPJXKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235260
Record name N,N-Bis(3-aminopropyl)decylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85938-54-1
Record name N1-(3-Aminopropyl)-N1-decyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85938-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(3-aminopropyl)decylamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085938541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Bis(3-aminopropyl)decylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(3-aminopropyl)decylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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